2-Butyl-4-chloro-5-formylimidazole (BCFI) is a critical, advanced intermediate primarily used in the synthesis of Angiotensin II receptor blockers (ARBs), a major class of antihypertensive drugs. Its specific arrangement of a butyl group at the C2 position, a chloro group at C4, and a formyl (aldehyde) group at C5 makes it a structurally optimized precursor for building the core of widely prescribed medications like Losartan. The procurement of this exact intermediate is often driven by its role in established, high-yield manufacturing processes where its functional groups are essential for subsequent high-efficiency carbon-carbon bond formations and molecular assembly.
Substituting 2-Butyl-4-chloro-5-formylimidazole with simpler analogs, such as its hydroxymethyl precursor or other halide variants, fundamentally alters and complicates established synthesis routes for sartan-class drugs. The formyl group is not merely a placeholder; it is the specific functional handle required for the key carbon-carbon bond-forming reaction that builds the drug's core structure, often via condensation with a biphenyl methyl derivative. Using the hydroxymethyl analog (2-butyl-4-chloro-5-hydroxymethylimidazole) necessitates adding a separate, often yield-reducing, oxidation step to generate the required aldehyde in situ. Similarly, altering the halide from chloro to bromo or iodo would change the reactivity profile, potentially requiring different catalysts, reaction conditions, and leading to different impurity profiles. Procuring this specific compound de-risks manufacturing by aligning with proven, high-yield protocols that depend on its precise structure.
A patented Vilsmeier-Haack synthesis route produces 2-Butyl-4-chloro-5-formylimidazole directly in a 93% yield. This compares favorably to an alternative, multi-step approach that first produces the alcohol precursor, 2-butyl-4-chloro-5-hydroxymethylimidazole, which is then oxidized using manganese dioxide to yield the target aldehyde at only 86%. The direct formylation route avoids a separate oxidation step, improving overall process efficiency.
| Evidence Dimension | Synthesis Yield |
| Target Compound Data | 93% (via direct Vilsmeier-Haack formylation) |
| Comparator Or Baseline | 2-Butyl-4-chloro-5-hydroxymethylimidazole (alcohol precursor): 86% yield after subsequent oxidation step |
| Quantified Difference | +7% absolute yield increase and one fewer process step |
| Conditions | Comparison of a direct synthesis route vs. an oxidation-dependent route. |
Selecting this compound, produced via the more efficient route, directly lowers raw material costs and reduces process complexity for large-scale pharmaceutical manufacturing.
Using 2-Butyl-4-chloro-5-formylimidazole as the starting material in a patented Losartan process allows for the isolation of the key downstream intermediate, 1-(2′-Cyano biphenyl-4-methyl)-2-butyl-4-chloro-5-formyl imidazole, as a solid with greater than 98% purity by HPLC. This high purity at an early stage is critical, as it directly leads to a final Losartan product of high purity (>99%), minimizing the need for costly, late-stage purification of the active pharmaceutical ingredient (API).
| Evidence Dimension | Purity of Downstream Intermediate |
| Target Compound Data | >98% HPLC Purity |
| Comparator Or Baseline | Standard process requirement for achieving >99% final API purity |
| Quantified Difference | Meets the purity threshold required for efficient production of high-purity API. |
| Conditions | Synthesis of 1-(2′-Cyano biphenyl-4-methyl)-2-butyl-4-chloro-5-formyl imidazole en route to Losartan. |
Procuring a high-quality starting material directly translates to a cleaner downstream process and a higher-purity final product, reducing manufacturing costs and regulatory risks.
In the N-alkylation step to form a key Losartan precursor, reacting 2-butyl-4-chloro-5-formylimidazole with 2-[4-(bromomethyl)phenyl]benzonitrile using potassium carbonate as the base in DMF yields the desired product in 79%. This contrasts with attempts to alkylate the related alcohol precursor, 2-butyl-4-chloro-5-(hydroxymethyl)imidazole, under similar basic conditions (NaOMe in DMF), which provided a significantly lower yield of only 52%. The aldehyde functionality is more compatible with these efficient alkylation conditions.
| Evidence Dimension | Reaction Yield (N-Alkylation) |
| Target Compound Data | 79.0% yield |
| Comparator Or Baseline | 2-butyl-4-chloro-5-(hydroxymethyl)imidazole (alcohol precursor): 52% yield |
| Quantified Difference | 27% absolute increase in yield for the key alkylation step. |
| Conditions | N-alkylation with 2-[4-(bromomethyl)phenyl]benzonitrile in DMF at 40 °C. |
This significant yield advantage in a critical bond-forming step makes the formyl compound the more economically viable and material-efficient choice for this synthesis.
The primary and most validated application is serving as a key building block in the commercial synthesis of Losartan and other ARBs. Its structure is optimized for established, patented routes that prioritize high yield and high purity, making it the material of choice for API manufacturing where process consistency and final product quality are critical.
As a well-characterized imidazole scaffold, this compound serves as a reliable starting point for medicinal chemistry campaigns aimed at developing next-generation ARBs or other imidazole-based therapeutics. Its known reactivity allows for predictable derivatization and exploration of structure-activity relationships.
This compound is a known process-related impurity and critical intermediate in Losartan synthesis. As such, high-purity lots are essential for use as an analytical reference standard in quality control laboratories to develop and validate methods for monitoring the purity of Losartan API and formulated drug products.
Irritant;Environmental Hazard